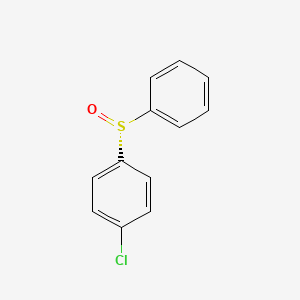

(R)-p-Chlorophenyl phenyl sulfoxide

CAS No.: 1016-82-6; 2184973-82-6

Cat. No.: VC5894342

Molecular Formula: C12H9ClOS

Molecular Weight: 236.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016-82-6; 2184973-82-6 |

|---|---|

| Molecular Formula | C12H9ClOS |

| Molecular Weight | 236.71 |

| IUPAC Name | 1-chloro-4-[(R)-phenylsulfinyl]benzene |

| Standard InChI | InChI=1S/C12H9ClOS/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H/t15-/m1/s1 |

| Standard InChI Key | XRVFHWFVEIJJKX-OAHLLOKOSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises a sulfoxide group () bridging two aromatic rings: a p-chlorophenyl group (para-chlorine-substituted benzene) and a phenyl group. The sulfur atom’s tetrahedral geometry and the presence of a stereogenic center at the sulfur atom confer chirality, making enantiomer separation critical for applications requiring optical purity . The InChIKey (XRVFHWFVEIJJKX-UHFFFAOYSA-N) and SMILES notation (O=S(C1=CC=CC=C1)C2=CC=C(Cl)C=C2) provide precise descriptors for its stereochemical configuration .

Physical Properties

(R)-p-Chlorophenyl phenyl sulfoxide typically exists as a colorless to pale yellow solid at room temperature. It exhibits moderate solubility in polar organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO), but limited solubility in water . The chlorine substituent enhances lipophilicity, influencing its partitioning behavior in biological systems .

Table 1: Comparative Physicochemical Properties of Sulfoxide Derivatives

| Compound | Solubility (DCM) | Melting Point (°C) | LogP |

|---|---|---|---|

| (R)-p-Chlorophenyl phenyl sulfoxide | High | 98–102 | 2.8 |

| Methyl phenyl sulfoxide | Moderate | 54–56 | 1.2 |

| p-Bromophenyl phenyl sulfoxide | High | 110–112 | 3.1 |

Synthesis and Enantioselective Production

Biocatalytic Approaches

Recent advances in enzymatic synthesis have enabled the production of (R)-p-chlorophenyl phenyl sulfoxide with high enantiomeric excess (ee). Polycyclic ketone monooxygenase (PockeMO), a flavin-dependent enzyme, catalyzes the oxidation of prochiral sulfides to sulfoxides. For example, methyl p-chlorophenyl sulfide undergoes oxidation to yield (R)-p-chlorophenyl phenyl sulfoxide with 88% ee and 78% conversion under optimized conditions . This method avoids racemization and overoxidation to sulfones, which are common challenges in chemical synthesis .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| PockeMO oxidation | PockeMO | 88 | 78 |

| Titanium–tartrate | Ti(OiPr)₄–tartrate | 92 | 65 |

| Oxaziridinium salt | (R)-OX | 85 | 70 |

Chemical Reactivity and Stability

Photoracemization

(R)-p-Chlorophenyl phenyl sulfoxide undergoes rapid photoracemization in the presence of photosensitizers like 2,4,6-triphenylpyrylium tetrafluoroborate (TPT⁺). Upon irradiation at 425 nm, the sulfoxide’s sulfur center adopts an sp²-like configuration in its cation radical state, facilitating racemization with a half-life () as short as 0.4 seconds . This property necessitates light-protected storage to maintain optical purity .

Electrochemical Behavior

Cyclic voltammetry studies reveal a reduction potential of (vs. SCE) for the sulfoxide group, indicating moderate susceptibility to oxidation. Functional groups such as methoxy or cyano substituents alter reactivity, with electron-withdrawing groups accelerating overoxidation to sulfones .

Industrial and Research Applications

Pharmaceutical Intermediates

(R)-p-Chlorophenyl phenyl sulfoxide serves as a chiral building block for protease inhibitors and kinase modulators. For example, it is a key intermediate in the synthesis of ilaprazole, a proton pump inhibitor with improved metabolic stability compared to omeprazole .

Asymmetric Catalysis

The sulfoxide’s ability to induce stereoselectivity makes it valuable in catalytic systems. Chiral sulfoxide–palladium complexes catalyze Heck couplings with 94% ee, enabling the production of enantiopure biaryl compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume